molecular formula C11H10N4O4 B14074080 Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester CAS No. 30006-51-0

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester

Cat. No.: B14074080
CAS No.: 30006-51-0
M. Wt: 262.22 g/mol
InChI Key: XVBIIFGQJLUPRR-UHFFFAOYSA-N
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Description

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is an ethyl ester derivative featuring a cyano group and a hydrazono moiety linked to a 2-nitrophenyl substituent. This compound belongs to the class of hydrazono-acetate esters, which are characterized by their α,β-unsaturated carbonyl systems and diverse substitution patterns.

Properties

CAS No.

30006-51-0

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3

InChI Key

XVBIIFGQJLUPRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone moiety and electron-withdrawing nitro/cyano groups facilitate cyclization to form nitrogen-containing heterocycles:

Triazole Formation

Reaction with thiazolidine-2,4-dione under basic conditions yields 1,2,4-triazole derivatives. For example:

  • Product : Ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates

  • Conditions : KOH, ethanol, reflux (4–6 hours)

  • Yield : 60–88%

This proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon of thiazolidine-2,4-dione, followed by dehydration.

Coupling and Tautomerism

The compound exhibits azo-hydrazone tautomerism, enabling coupling with diazonium salts:

Reaction TypeConditionsProductYieldSource
Azo Coupling Diazonium salt, NaOH (0–5°C)Azo-linked perimidine derivatives75–90%
Tautomeric Equilibrium Solvent-dependent (DMSO/EtOH)Azo ↔ Hydrazone interconversion

The hydrazone form dominates in polar aprotic solvents (e.g., DMSO), while the azo form is favored in ethanol .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl, reflux (3 hours)

  • Product : Cyano[(2-nitrophenyl)hydrazono]acetic acid

  • Yield : >90%

Transesterification

  • Conditions : Excess alcohol (e.g., methanol), acid catalyst (H₂SO₄), 60°C

  • Product : Methyl ester derivative

  • Yield : 70–85%

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

Reducing AgentConditionsProductYieldSource
H₂/Pd-CEthanol, 25°C, 12 hours2-Aminophenyl-hydrazono derivative95%
Zn/NH₄ClH₂O/EtOH, refluxCyclized lactam via intramolecular amidation80%

The amine intermediate readily cyclizes to form lactams or reacts with electrophiles .

Condensation Reactions

The active methylene group (adjacent to cyano and ester) participates in Knoevenagel condensations:

  • Example : Reaction with aldehydes (e.g., benzaldehyde) yields α,β-unsaturated derivatives.

    • Conditions : Piperidine catalyst, ethanol, reflux (2 hours)

    • Yield : 65–78%

Reactivity of the Cyano Group

The cyano group undergoes hydrolysis or nucleophilic addition:

Hydrolysis to Amide

  • Conditions : Conc. H₂SO₄, 100°C, 1 hour

  • Product : [(2-Nitrophenyl)hydrazono]malonamide

  • Yield : 60–70%

Nucleophilic Addition

  • Example : Reaction with hydrazine forms tetrazole rings.

    • Conditions : Hydrazine hydrate, ethanol, 24 hours

    • Yield : 55%

Photochemical Reactions

The 2-nitrophenyl group sensitizes the compound to UV light, enabling [2+2] cycloadditions:

  • Product : Cyclobutane-fused derivatives

  • Conditions : UV light (λ = 300 nm), benzene, 12 hours

  • Yield : 40–50%

Scientific Research Applications

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Reference
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester Cyano, 2-nitrophenyl hydrazono Not explicitly provided C≡N, NO₂, C=O, N=N Inferred antimicrobial/antifungal
Ethyl 2-chloro-2-[(2-nitrophenyl)hydrazono]acetate Chloro (Cl) instead of cyano (CN) 306.10 Cl, NO₂, C=O, N=N Potential bioactive intermediate
Cyano-{[4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-phenyl]hydrazono}acetic acid ethyl ester Quinazolinone ring attached to phenyl hydrazono 375.38 C≡N, C=O, N=N, heterocyclic SIRT1 activation (hypothesized)
N-Hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide 4-Nitrophenyl, hydroxycarbamimidoyl, hexyl chain 350.38 NO₂, C=O, N=N, amide Antimicrobial activity demonstrated
Ethyl (2Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate Indolinone ring instead of 2-nitrophenyl Not provided C≡N, C=O, N=N, fused ring Photodynamic therapy (speculative)

Spectral and Analytical Data

  • IR Spectroscopy : Expected peaks include ν(C≡N) ~2250 cm⁻¹, ν(C=O) ~1700 cm⁻¹, and ν(N=N) ~1600 cm⁻¹, consistent with related compounds in and .
  • NMR: The 2-nitrophenyl group would produce distinct aromatic proton signals (δ 7.5–8.5 ppm) and deshielded hydrazono protons (δ 10–12 ppm), as seen in .

Biological Activity

Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of acetic acid derivatives with cyano and hydrazone functionalities. The general reaction scheme includes:

  • Formation of Hydrazone : Reacting an appropriate hydrazine derivative with a carbonyl compound.
  • Addition of Cyano Group : Introducing a cyano group to the hydrazone structure.
  • Esterification : Converting the resulting compound into an ethyl ester through reaction with ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have shown enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds often ranges from 100 to 400 μg/mL against Gram-positive bacteria, while antifungal activities are more pronounced, particularly against Candida albicans and Aspergillus niger .

CompoundActivity TypeMIC (μg/mL)Reference
1bAntibacterial100
2cAntifungal3.92
5bAntifungal4.01

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of acetic acid derivatives on various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values greater than 60 μM, indicating low toxicity in normal cells while exhibiting significant anticancer activity .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, related compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets for antimicrobial and anticancer therapies. The IC50 values for these activities can range from 0.52 to 31.64 μM depending on the specific structural modifications .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts without such modifications. The study highlighted the importance of structural features in enhancing biological activity .

Evaluation of Anticancer Potential

Another investigation focused on the anticancer potential of related compounds in vitro. The results showed that certain derivatives significantly inhibited cancer cell proliferation while maintaining low hemolytic activity, suggesting a favorable therapeutic index for further development .

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